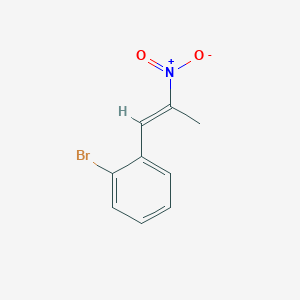

1-(2-Bromophenyl)-2-nitropropene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

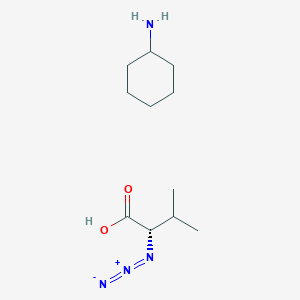

“1-(2-Bromophenyl)-2-nitropropene” is a chemical compound that is not widely documented. It is likely to contain an aromatic hydrocarbon group, a bromine atom, and a nitro group, making it highly reactive .

Synthesis Analysis

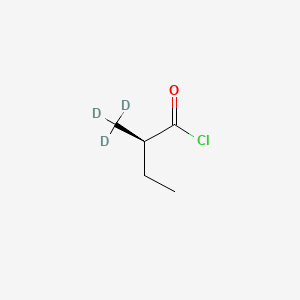

The synthesis of similar compounds has been reported in the literature. For instance, 2-Bromo-1-phenyl-1-pentanone, a compound with both an aromatic hydrocarbon group, a bromine atom, and a carbonyl group, serves as a crucial intermediate in the synthesis of various compounds . Another related compound, 2-Bromoacetophenone, undergoes an enantioselective addition reaction with phenylacetylene catalyzed by chiral camphorsulfonamide .

Applications De Recherche Scientifique

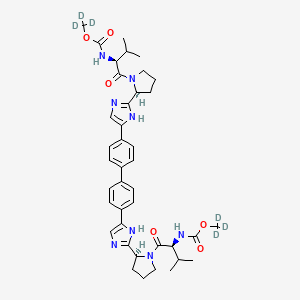

In Vitro Activity Against Trypanosoma cruzi : A study tested four 2-nitropropene derivatives for their activity against Trypanosoma cruzi, a parasite, in vitro. While this study doesn't specifically mention 1-(2-Bromophenyl)-2-nitropropene, it highlights the potential of similar compounds in parasitological research (Herrera et al., 2009).

Spectroscopic Techniques and Quantum Chemical Insights : A research work focused on the synthesis and characterization of unsymmetrical mono-carbonyl curcuminoids, which are structurally related to nitropropene derivatives. The study provides insights into their spectroscopic properties and quantum chemical aspects, suggesting their application in the field of material sciences (Khalid et al., 2020).

Synthesis and Structure of Related Compounds : Research on the synthesis and structure of 2-nitromethyl-2-trichloromethyl-1,3-benzodioxoles and 2-nitromethyl-2-trichloromethyl-1,3-benzoxazolines, which are related to 1-(2-Bromophenyl)-2-nitropropene, sheds light on potential applications in synthetic organic chemistry (Makarenko et al., 2013).

Thermal Decomposition Studies : The thermal decomposition of nitropropene isomers, including studies on their flow system behavior at low pressures, offers valuable data for understanding the stability and reactivity of such compounds, which is crucial in material science and engineering (Chin et al., 1990).

Photodissociation Studies of Energetic Materials : Research on the photodissociation of 2-bromo-2-nitropropane and the subsequent dissociation of intermediates like 2-nitropropene and 2-nitro-2-propyl radicals provides insights into the decomposition mechanisms of energetic materials, which can be applicable in materials engineering and safety studies (Booth et al., 2013).

Spectroscopic Investigation and Quantum Computational Calculations : A study conducted spectral analysis of 1-phenyl-2-nitropropene using various spectroscopic techniques and quantum mechanical computations. This research offers insights into the molecular structure and properties of nitropropene derivatives, which can be applied in molecular modeling and drug design (Xavier & Periandy, 2015).

Safety And Hazards

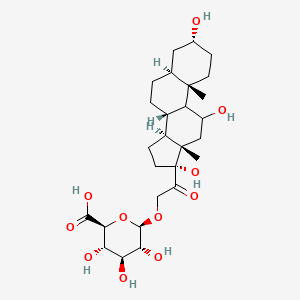

The safety data sheet for a related compound, 2-Bromo-2-methylpropane, indicates that it is a highly flammable liquid and vapor. It is advised to keep away from heat, sparks, open flames, and hot surfaces. In case of skin contact, it is recommended to take off immediately all contaminated clothing and rinse skin with water .

Propriétés

IUPAC Name |

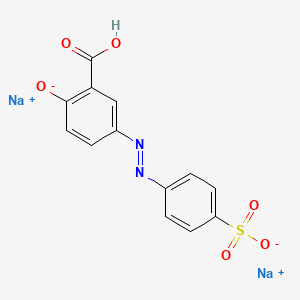

1-bromo-2-[(E)-2-nitroprop-1-enyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-7(11(12)13)6-8-4-2-3-5-9(8)10/h2-6H,1H3/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRAZNOJIMDDKU-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1Br)/[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromophenyl)-2-nitropropene | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furo[2,3-b]furan, 2,3,3a,6a-tetrahydro-, (3aR,6aS)-rel-](/img/structure/B1146788.png)

![2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol](/img/structure/B1146791.png)